1,2,3-Trichloro-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

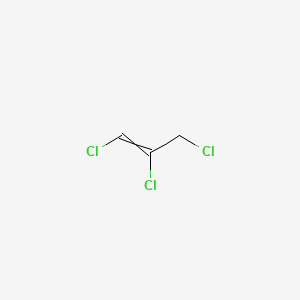

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIILBTHBHCLUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047766 | |

| Record name | 1,2,3-Trichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

142 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (Open cup) | |

| Details | Association of American Railroads. Emergency Handling of Hazardous Materials in Surface Transportation. Washington, DC: Association of American Railroads, Bureau of Explosives, 1994., p. 1076 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.412 @ 20 °C/20 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

vapor pressure = 4.4 mm Hg @ 25 °C | |

| Details | Hutchinson TC et al; Relationship of Hydrocarbon Solubility to Toxicity in Algae And Cellular Membrane Effects; In: Publ 4308, Am Pet Inst ISS Proc pp 541-47 (1979) | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

96-19-5 | |

| Record name | 1,2,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-TRICHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trichloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3-trichloro-1-propene, a halogenated alkene of interest in various chemical syntheses. The document details its physical characteristics, reactivity profile, and toxicological properties, with a focus on its mutagenic potential. Detailed experimental protocols for its synthesis via dehydrochlorination of 1,2,3-trichloropropane (B165214), subsequent purification, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Furthermore, a standardized protocol for assessing its mutagenicity using the Ames test is outlined. Visual representations of the experimental workflows are included to facilitate understanding.

Chemical and Physical Properties

This compound (C₃H₃Cl₃) is a colorless to amber liquid. It exists as two geometric isomers, (Z)- and (E)-1,2,3-trichloro-1-propene. The physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 145.41 g/mol | [1][2][3][4][5][6][7][8] |

| Appearance | Amber liquid | |

| Boiling Point | 142 °C | |

| Melting Point | -30 °C (estimate) | [9] |

| Density | 1.412 - 1.43 g/cm³ at 20 °C | [9] |

| Vapor Pressure | 4.4 - 7.14 mmHg at 25 °C | [9] |

| Flash Point | 82 - 85 °C | |

| Refractive Index | 1.5000 - 1.5030 at 20 °C | [9] |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and carbon tetrachloride.[9] | [9] |

Table 2: Isomer-Specific Properties

| Property | (Z)-1,2,3-Trichloro-1-propene | (E)-1,2,3-Trichloro-1-propene |

| Synonyms | cis-1,2,3-Trichloro-1-propene | trans-1,2,3-Trichloro-1-propene |

| CAS Number | 13116-57-9 | 13116-58-0 |

| IUPAC Name | (1Z)-1,2,3-trichloroprop-1-ene | (1E)-1,2,3-trichloroprop-1-ene |

Reactivity and Stability

This compound is a reactive compound due to the presence of the double bond and allylic chlorine atoms.

-

Reactivity with Bases: It readily undergoes dehydrochlorination reactions in the presence of bases.

-

Oxidizing and Reducing Agents: It is incompatible with strong oxidizing and reducing agents.

-

Metals: Contact with iron and aluminum should be avoided.

-

Other Incompatibilities: It is also incompatible with many amines, nitrides, azo/diazo compounds, and epoxides.

-

Decomposition: When heated to decomposition, it produces toxic fumes.

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 1,2,3-Trichloropropane

This protocol describes a general method for the synthesis of this compound from 1,2,3-trichloropropane.

Materials:

-

1,2,3-Trichloropropane (TCP)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Dichloroethane

-

Water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,3-trichloropropane and ethanol.

-

While stirring, heat the mixture to reflux.

-

Slowly add a solution of NaOH or KOH in water to the refluxing mixture over a period of 1 hour.

-

Continue refluxing for an additional 2 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated salt (NaCl or KCl).

-

Transfer the filtrate to a separatory funnel and wash it twice with water.

-

Extract the aqueous layer with dichloroethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by distillation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Caption: Synthesis and Purification Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Scan Range: m/z 40-200

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis: Identify the peaks corresponding to the (Z)- and (E)- isomers of this compound based on their retention times and mass spectra. The mass spectrum should show characteristic fragment ions.

Toxicological Properties and Mutagenicity Assessment

This compound is considered a toxic and hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[9] A significant toxicological concern is its mutagenic activity, which has been demonstrated in the presence of metabolic activation (S9 mix).

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9][10][11]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium. An increased number of revertant colonies in the presence of the test chemical, compared to a negative control, indicates that the substance is mutagenic.[9][10][11]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102)

-

Test compound (this compound)

-

S9 fraction (for metabolic activation)

-

Top agar (B569324)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains.

-

Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.

-

Plate Incorporation Assay: a. To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

Caption: General Workflow of the Ames Test for Mutagenicity Assessment.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, analysis, and toxicological assessment of this compound. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals working with this compound. Due to its hazardous nature, particularly its mutagenicity, all handling and experimental procedures should be conducted with strict adherence to safety guidelines.

References

- 1. oecd.org [oecd.org]

- 2. ysi.com [ysi.com]

- 3. nihs.go.jp [nihs.go.jp]

- 4. waterboards.ca.gov [waterboards.ca.gov]

- 5. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]

- 6. 1,2,3-TRICHLOROPROPENE synthesis - chemicalbook [chemicalbook.com]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. ossila.com [ossila.com]

An In-depth Technical Guide on the Physical Properties of 1,2,3-Trichloro-1-propene

This guide provides a comprehensive overview of the physical properties of 1,2,3-Trichloro-1-propene, tailored for researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate easy reference and comparison.

Physical and Chemical Properties

This compound is a chlorinated alkene with the chemical formula C₃H₃Cl₃. It appears as an amber-colored liquid and its vapors are heavier than air.[1] The compound may be absorbed through the skin, and both the liquid and its vapors can cause irritation or burns upon contact.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and handbooks.

| Property | Value | Source |

| Molecular Weight | 145.41 g/mol | PubChem[1] |

| Boiling Point | 142 °C | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics[1] |

| 145 °C | ChemBK[2] | |

| Melting Point | -78 °C | Dow Chemical Company[1] |

| -30 °C (estimate) | ChemBK[2] | |

| Density | 1.412 g/cm³ at 20 °C/20 °C | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics[1] |

| 1.43 g/cm³ | ChemBK[2] | |

| Refractive Index | 1.5030 at 20 °C/D | Weast, R.C. (ed.). Handbook of Chemistry and Physics[1] |

| 1.5000-1.5020 | ChemBK[2] | |

| Vapor Pressure | 4.4 mmHg at 25 °C | Hutchinson TC et al.[1] |

| 7.14 mmHg at 25 °C | ChemBK[2] | |

| Flash Point | 85 °C (Open cup) | Association of American Railroads[1] |

| 82 °C | ChemBK[2] | |

| Solubility | Insoluble in water. | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics[1] |

| Very soluble in alcohol, ether, and chloroform. Soluble in benzene. | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics, Weast, R.C. (ed.). Handbook of Chemistry and Physics[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above for this compound are not explicitly detailed in the readily available literature. However, these properties are typically determined using standard, well-established methods in chemistry, such as those outlined by the OECD Guidelines for the Testing of Chemicals or other internationally recognized standards. For instance:

-

Boiling Point: Determined using methods like the distillation method (e.g., ASTM D1078) or ebulliometry.

-

Melting Point: Determined using a melting point apparatus, differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA).

-

Density: Measured using a pycnometer, hydrometer, or a digital density meter.

-

Refractive Index: Measured using a refractometer, typically an Abbé refractometer.

-

Vapor Pressure: Determined by methods such as the static method, dynamic method (isoteniscope), or effusion method.

-

Flash Point: Measured using standardized apparatus like the Cleveland open-cup tester or the Pensky-Martens closed-cup tester.

-

Solubility: Determined by the flask method or other standard solubility testing protocols.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the physical properties of a chemical compound like this compound.

References

An In-depth Technical Guide to 1,2,3-Trichloro-1-propene (CAS 96-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trichloro-1-propene (CAS 96-19-5), a halogenated alkene of significant interest due to its role as a chemical intermediate and its notable toxicological profile. This document collates critical data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its metabolic activation pathways relevant to toxicological and pharmaceutical research.

Core Chemical and Physical Data

This compound is a colorless to amber liquid.[1][2][3] It is characterized by its high reactivity, which is attributed to its trichlorinated and unsaturated structure.[4] This reactivity makes it a versatile intermediate in chemical synthesis.[4]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3-trichloroprop-1-ene | [2] |

| CAS Number | 96-19-5 | [2] |

| Molecular Formula | C₃H₃Cl₃ | [2] |

| Molar Mass | 145.41 g/mol | [2] |

| Appearance | Colorless to amber liquid | [2][3] |

| Density | 1.412 - 1.43 g/cm³ at 20°C | [1][2] |

| Boiling Point | 142 - 145°C | [1][2] |

| Melting Point | -30°C (estimate) | [1] |

| Flash Point | 82 - 85°C | [2][3] |

| Vapor Pressure | 4.4 - 7.14 mmHg at 20-25°C | [1][2] |

| Refractive Index | 1.5000 - 1.5030 at 20°C | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, carbon tetrachloride | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound. Below are key spectral characteristics.

Table 2: Spectroscopic Data Summary

| Technique | Data Points | Source(s) |

| Mass Spectrometry (EI) | Major m/z peaks: 144 (M+), 111, 109, 75, 73 | [5] |

| Infrared (IR) Spectroscopy | Key absorption bands (cm⁻¹): ~3000 (C-H stretch), ~1640 (C=C stretch), ~700-800 (C-Cl stretch) | |

| ¹³C NMR | No direct experimental data found. Values for the related saturated compound, 1,2,3-trichloropropane (B165214), are: 61.9 ppm (-CHCl-), 47.1 ppm (-CH₂Cl) | |

| ¹H NMR | No direct experimental data found. Values for the related saturated compound, 1,2,3-trichloropropane, are: 4.4 ppm (-CHCl-), 3.9 ppm (-CH₂Cl) |

Synthesis and Reactivity

This compound is primarily synthesized from 1,2,3-trichloropropane through dehydrochlorination.[1] It is incompatible with strong oxidizing and reducing agents, alkali metals, and bases.[2] Heating to decomposition produces toxic fumes.[2]

Logical Workflow for Synthesis

Caption: Logical flow for the synthesis of this compound.

Biological Activity and Toxicology

From a drug development perspective, the most critical aspect of this compound is its significant mutagenic activity, which requires metabolic activation. It is classified as harmful if swallowed, inhaled, or in contact with skin, and is irritating to the eyes, skin, and respiratory system.[1]

Metabolic Activation and Mutagenicity

Unlike other allylic chloropropenes, this compound is metabolically activated by two distinct pathways, making it a compound of high toxicological interest.

-

Epoxidative Pathway : The carbon-carbon double bond is epoxidized, likely by cytochrome P450 enzymes, to form a reactive epoxide intermediate.

-

Hydrolytic-Oxidative Pathway : The compound is hydrolyzed to form an allylic alcohol, which is then oxidized to a reactive acrolein derivative.

Both pathways generate electrophilic intermediates capable of interacting with cellular macromolecules, including DNA, leading to mutagenicity.

Caption: Dual metabolic activation pathways of this compound.

Table 3: Toxicological Data Summary

| Parameter | Value | Species | Source(s) |

| LD₅₀ (Oral) | 616 mg/kg | Rat | [1][3] |

| GHS Hazard Statements | H227 (Combustible liquid), H301/302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H330/331 (Fatal/Toxic if inhaled) | - | [2] |

| Primary Effect | Mutagenic upon metabolic activation | In vitro (Salmonella) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and toxicological evaluation of this compound.

Protocol 1: Synthesis via Dehydrochlorination

This protocol is based on the optimized dehydrochlorination of 1,2,3-trichloropropane.[2]

Objective: To synthesize this compound.

Materials:

-

1,2,3-trichloropropane (TCP)

-

Sodium hydroxide (B78521) (NaOH), 5% aqueous solution

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Set up the round-bottom flask with a reflux condenser and magnetic stirrer in a heating mantle.

-

Add 1,2,3-trichloropropane to the flask.

-

For each mole of TCP, add an equimolar amount of NaOH via the 5% aqueous solution.

-

Heat the mixture to 50°C with vigorous stirring.

-

Maintain the reaction at 50°C for 4-6 hours, monitoring the reaction progress by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The organic layer (bottom) contains the product.

-

Separate the organic layer and wash it twice with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 142-145°C.

Protocol 2: Quantification by GC-MS

This protocol is adapted from established EPA methods for related volatile organic compounds.[2][3]

Objective: To quantify this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Capillary Column: e.g., Restek Rtx-624 (20 m x 0.18 mm x 1.0 µm) or equivalent.

-

Purge and Trap Concentrator (for aqueous samples).

Procedure:

-

Sample Preparation:

-

For aqueous samples: Use a purge and trap system. Sparge a 5-10 mL sample with inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to transfer the analyte to an adsorbent trap.

-

For organic samples: Perform a serial dilution in a suitable solvent (e.g., dichloromethane).

-

-

GC-MS Analysis:

-

Injector: 200°C.

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Quantification Ions: Based on the fragmentation of the related compound 1,2,3-trichloropropane and the product's mass spectrum, monitor ions such as m/z 111, 109, and 75.[3][5] The molecular ion (m/z 144) may also be used.

-

-

Calibration: Prepare a multi-point calibration curve using certified standards of this compound. An internal standard (e.g., d5-1,2,3-trichloropropane) is recommended for improved accuracy.

Caption: Experimental workflow for GC-MS analysis of this compound.

Protocol 3: Ames Test for Mutagenicity

This is a generalized protocol for the bacterial reverse mutation assay (Ames test).

Objective: To assess the mutagenic potential of this compound with and without metabolic activation.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

-

S9 mix cofactors (NADP+, G6P).

-

Minimal glucose agar (B569324) plates.

-

Top agar, histidine/biotin solution.

-

Test compound (this compound) dissolved in DMSO.

-

Positive and negative controls.

Procedure:

-

Prepare overnight cultures of the S. typhimurium strains at 37°C.

-

Prepare the S9 mix and keep it on ice.

-

For each concentration of the test compound, and for controls, label triplicate sets of tubes for both "+S9" and "-S9" conditions.

-

To each tube, add in order:

-

100 µL of bacterial culture.

-

500 µL of sodium phosphate (B84403) buffer (-S9) OR 500 µL of S9 mix (+S9).

-

100 µL of the test compound dilution, negative control (DMSO), or positive control.

-

-

Pre-incubate the tubes at 37°C for 20-120 minutes with gentle shaking.

-

Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically double the background rate, indicates a mutagenic response.

References

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-TRICHLOROPROPENE synthesis - chemicalbook [chemicalbook.com]

- 4. WO1994007821A1 - Processes for converting 1,2,3-trichloropropane to allyl chloride and propylene - Google Patents [patents.google.com]

- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]

Synthesis of 1,2,3-Trichloro-1-propene from 1,2,3-Trichloropropane: A Feasibility Assessment

An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Abstract

The direct synthesis of 1,2,3-trichloro-1-propene from 1,2,3-trichloropropane (B165214) via dehydrochlorination is a chemical transformation that is not well-documented in publicly available scientific literature. While the dehydrochlorination of 1,2,3-trichloropropane is a known reaction, it predominantly yields other isomers, most notably 2,3-dichloro-1-propene (B165496). This technical guide explores the theoretical aspects of this reaction, examines related transformations, and provides a concluding assessment on the feasibility and potential methodologies for achieving the target synthesis.

Introduction

1,2,3-Trichloropropane is a synthetic chlorinated hydrocarbon that has been used as an industrial solvent, cleaning and degreasing agent, and as a chemical intermediate. Its environmental persistence and potential health hazards have led to extensive research into its degradation and remediation pathways. The primary degradation mechanism in various environments is reductive dechlorination, leading to less chlorinated compounds such as allyl chloride and propene.

The synthesis of unsaturated chlorinated hydrocarbons, such as this compound, is of interest for their potential as building blocks in organic synthesis. The direct conversion of a saturated precursor like 1,2,3-trichloropropane through a simple elimination reaction like dehydrochlorination would, in principle, be an attractive synthetic route. However, the regioselectivity of this elimination reaction is a critical factor that dictates the final product.

This guide will delve into the chemical principles governing the dehydrochlorination of 1,2,3-trichloropropane and assess the likelihood of forming the desired this compound isomer.

Theoretical Considerations: Regioselectivity in Dehydrochlorination

The dehydrochlorination of an alkyl halide is an elimination reaction, typically proceeding through either an E1 or E2 mechanism, often promoted by a base. The regioselectivity of this reaction, which determines the position of the newly formed double bond, is governed by several factors, including the nature of the substrate, the base used, and the reaction conditions.

In the case of 1,2,3-trichloropropane, there are two types of hydrogen atoms that can be abstracted by a base:

-

Primary hydrogens at the C1 and C3 positions.

-

Secondary hydrogens at the C2 position.

The abstraction of a proton and the subsequent elimination of a chloride ion can lead to different isomeric products. The formation of this compound would require the removal of a hydrogen from the C1 position and a chlorine from the C2 position (or vice-versa, which is less likely).

However, scientific literature indicates that the dehydrochlorination of 1,2,3-trichloropropane preferentially yields 2,3-dichloro-1-propene. This suggests that the abstraction of a proton from the C3 position, followed by the elimination of the chloride from the C2 position, is the favored pathway.

dot

Figure 1. Possible dehydrochlorination pathways of 1,2,3-trichloropropane. Pathway B is the experimentally observed favored route.

Review of Existing Literature

A comprehensive review of chemical databases and scientific literature did not yield any established protocols for the direct synthesis of this compound from 1,2,3-trichloropropane. The available research predominantly focuses on:

-

Reductive Dechlorination: The use of zero-valent metals (e.g., zinc) to degrade 1,2,3-trichloropropane, leading to propene and other less chlorinated species.[1][2][3][4][5][6]

-

Dehydrochlorination to other isomers: Studies on the base-mediated dehydrochlorination of 1,2,3-trichloropropane report the formation of 2,3-dichloro-1-propene. For instance, the reaction with dilute aqueous sodium hydroxide (B78521) at 50°C yields 2,3-dichloroprop-1-ene in high yield.[7]

This lack of literature suggests that the direct synthesis of this compound from 1,2,3-trichloropropane is either not a feasible or not a synthetically useful reaction.

Proposed, Hypothetical Experimental Protocol

Given the absence of an established method, the following protocol is purely hypothetical and based on general principles of organic chemistry . It is intended to serve as a starting point for investigation and would require significant optimization and characterization of products. The success of this specific transformation is not guaranteed.

Objective: To investigate the feasibility of synthesizing this compound from 1,2,3-trichloropropane via dehydrochlorination under various conditions.

Reaction Scheme:

CH₂Cl-CHCl-CH₂Cl + Base → CClH=CCl-CH₂Cl + Base·HCl

Materials and Equipment

-

1,2,3-trichloropropane

-

Various bases (e.g., sodium hydroxide, potassium hydroxide, potassium tert-butoxide)

-

Various solvents (e.g., ethanol, methanol, tetrahydrofuran, dimethyl sulfoxide)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Hypothetical Procedure

-

To a solution of a selected base in a chosen solvent in a round-bottom flask, add 1,2,3-trichloropropane.

-

Heat the reaction mixture to a specific temperature (e.g., reflux) and monitor the reaction progress using GC-MS.

-

After a set reaction time, cool the mixture to room temperature.

-

Quench the reaction with water and extract the organic products with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the crude product mixture by GC-MS to identify the isomeric composition of the resulting trichloropropenes.

Proposed Experimental Parameters for Investigation

To explore the possibility of shifting the regioselectivity towards the desired product, a systematic variation of reaction conditions would be necessary.

| Parameter | Range to be Investigated | Rationale |

| Base | NaOH, KOH, K-OtBu, DBU | Steric hindrance and basicity of the base can influence regioselectivity. |

| Solvent | EtOH, MeOH, THF, DMSO | Solvent polarity can affect the transition state of the elimination reaction. |

| Temperature | 25°C to Reflux | Higher temperatures may favor different elimination pathways. |

| Concentration | 0.1 M to 1 M | Concentration can influence reaction kinetics. |

Data Presentation (Hypothetical)

The following tables are templates for how quantitative data from the proposed investigation could be structured.

Table 1: Effect of Base on Product Distribution (Hypothetical Results)

| Base | Solvent | Temperature (°C) | Conversion of TCP (%) | Yield of 1,2,3-TCP-1-ene (%) | Yield of 2,3-DCP-1-ene (%) |

| NaOH | Ethanol | 78 | 95 | < 1 | 94 |

| K-OtBu | THF | 66 | 98 | 5 | 93 |

| DBU | DMSO | 100 | 92 | 3 | 89 |

*Hypothetical values to illustrate potential shifts in selectivity.

Table 2: Effect of Solvent on Product Distribution with K-OtBu (Hypothetical Results)

| Solvent | Temperature (°C) | Conversion of TCP (%) | Yield of 1,2,3-TCP-1-ene (%) | Yield of 2,3-DCP-1-ene (%) |

| THF | 66 | 98 | 5 | 93 |

| DMSO | 100 | 99 | 7 | 92 |

| t-BuOH | 82 | 95 | 6 | 89 |

Visualization of the Proposed Workflow

dot

Figure 2. A proposed experimental workflow for investigating the dehydrochlorination of 1,2,3-trichloropropane.

Conclusion

Based on a thorough review of the existing scientific literature, the synthesis of this compound from 1,2,3-trichloropropane via a direct dehydrochlorination reaction is not an established or reported method. The preferential formation of 2,3-dichloro-1-propene suggests that the desired regioselectivity is not favored under typical dehydrochlorination conditions.

While a hypothetical experimental protocol for investigating this transformation can be proposed, it is crucial for researchers to recognize that this would be an exploratory study with a low probability of achieving high yields of the target compound. Any investigation into this synthetic route should be approached with the understanding that it is a novel and unproven pathway. Further research into alternative synthetic routes to this compound is likely to be a more fruitful endeavor for drug development professionals and synthetic chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. enviro.wiki [enviro.wiki]

- 3. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00557A [pubs.rsc.org]

- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]

- 6. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dehydrochlorination of Tetrachloropropane to 1,2,3-Trichloro-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2,3-trichloro-1-propene through the dehydrochlorination of a specific tetrachloropropane isomer. This document details the relevant chemical pathways, experimental protocols, and quantitative data to support research and development in chemical synthesis and drug development.

Introduction

This compound is a chlorinated alkene of interest as a potential intermediate in the synthesis of various chemical compounds. Its production via the dehydrochlorination of tetrachloropropane offers a direct route to this molecule. This guide focuses on the specific conversion of 1,1,2,3-tetrachloropropane (B103044) to this compound, a reaction that yields a mixture of trichloropropene isomers.

Reaction Pathway

The primary reaction discussed is the dehydrochlorination of 1,1,2,3-tetrachloropropane. This elimination reaction is typically carried out using a caustic solution, such as sodium hydroxide (B78521), at elevated temperatures. The process yields a mixture of trichloropropene isomers, with this compound being a significant component.[1]

Quantitative Data

The dehydrochlorination of 1,1,2,3-tetrachloropropane results in a mixture of trichloropropene isomers. The distribution of these products is crucial for assessing the efficiency and selectivity of the reaction. The following table summarizes the quantitative data from a representative experiment.[1]

| Product Isomer | Percentage by Weight (%) |

| 1,2,3-Trichloropropene | 67 |

| 1,1,3-Trichloropropene | 22 |

| 2,3,3-Trichloropropene | 9 |

Table 1: Product Distribution from the Dehydrochlorination of 1,1,2,3-Tetrachloropropane.[1]

Experimental Protocols

This section provides a detailed methodology for the dehydrochlorination of 1,1,2,3-tetrachloropropane as described in the cited literature.[1]

Objective: To synthesize 1,2,3-trichloropropene from 1,1,2,3-tetrachloropropane.

Materials:

-

1,1,2,3-Tetrachloropropane (304.8 g)

-

Sodium hydroxide (69.7 g)

-

Water (278.8 g)

Equipment:

-

A suitable reaction vessel equipped with an agitator.

-

Heating apparatus.

-

Apparatus for steam distillation.

-

Separatory funnel.

-

Molecular sieves for drying.

-

Filtration apparatus.

Procedure:

-

A fraction of 304.8 g comprising 1,1,2,3-tetrachloropropane is charged to a suitable reaction vessel equipped with an agitator.

-

The vessel is heated to approximately 95°C.

-

A caustic solution is prepared by dissolving 69.7 g of sodium hydroxide in 278.8 g of water.

-

The caustic solution is slowly added to the heated 1,1,2,3-tetrachloropropane over a period of about 2.5 hours.

-

The reaction mixture is stirred for an additional 2.5 hours at approximately 95°C.

-

Following the reaction, the mixture is subjected to steam distillation until the vapor temperature reaches 99°C.

-

The distillate will form two layers. These layers are separated.

-

The organic layer, weighing approximately 233.6 g, contains the mixture of trichloropropenes.

-

The mixed trichloropropenes are then dried over molecular sieves and filtered.

-

Approximately 228.5 g of the mixed trichloropropenes are recovered.

Conclusion

The dehydrochlorination of 1,1,2,3-tetrachloropropane with a caustic solution provides a viable route for the synthesis of this compound. While the reaction produces a mixture of isomers, this compound is the major product. The provided experimental protocol offers a clear and detailed procedure for researchers to replicate this synthesis. Further purification steps would be necessary to isolate the desired this compound isomer from the product mixture for specific applications.

References

An In-depth Technical Guide to the E/Z Isomers of 1,2,3-Trichloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 1,2,3-trichloro-1-propene, focusing on their synthesis, separation, and spectroscopic characterization. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or require the use of these chlorinated propene derivatives.

Physicochemical Properties

The (E) and (Z) isomers of this compound are geometric isomers that exhibit distinct spatial arrangements of atoms around the carbon-carbon double bond. While their chemical formula (C₃H₃Cl₃) and molecular weight are identical, their physical properties can differ, influencing their separation and characterization.

| Property | (E)-1,2,3-Trichloro-1-propene | (Z)-1,2,3-Trichloro-1-propene | This compound (Isomer unspecified) |

| Molecular Formula | C₃H₃Cl₃ | C₃H₃Cl₃ | C₃H₃Cl₃ |

| Molecular Weight | 145.41 g/mol [1] | 145.415 g/mol [2] | 145.415 g/mol [3] |

| CAS Number | 13116-58-0[1] | 13116-57-9[4] | 96-19-5[3] |

| Boiling Point | Not explicitly found | 142.0 °C at 760 mmHg[2] | 142 °C, 145 °C |

Synthesis of (E/Z)-1,2,3-Trichloro-1-propene

The primary synthetic route to this compound is through the dehydrochlorination of 1,2,3-trichloropropane (B165214). This elimination reaction typically yields a mixture of the (E) and (Z) isomers. The specific reaction conditions, including the choice of base and solvent, can influence the isomeric ratio of the product.

Experimental Protocol: Dehydrochlorination of 1,2,3-Trichloropropane

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search, a general procedure for dehydrochlorination of similar polychlorinated alkanes involves the use of a strong base in an alcoholic solvent. The following is a representative, generalized protocol.

Materials:

-

1,2,3-Trichloropropane

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (or other suitable alcohol)

-

Distilled water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar excess of potassium hydroxide in ethanol with gentle heating.

-

Once the potassium hydroxide is dissolved, add 1,2,3-trichloropropane to the flask.

-

Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a significant volume of water to dissolve the potassium chloride salt and any remaining potassium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash them with water and then with a saturated brine solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The resulting crude product will be a mixture of (E)- and (Z)-1,2,3-trichloro-1-propene.

Logical Flow of Synthesis:

Caption: Synthesis of this compound.

Separation of (E) and (Z) Isomers

The boiling points of the (E) and (Z) isomers of this compound are very close, making their separation by simple distillation challenging. Fractional distillation, a technique that provides multiple theoretical plates for vaporization and condensation cycles, is the recommended method for separating liquids with similar boiling points. Preparative gas chromatography is another powerful technique for isolating pure isomers.

Experimental Protocol: Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus, ensuring the fractionating column is placed vertically between the distillation flask and the condenser.

-

Place the crude mixture of (E)- and (Z)-1,2,3-trichloro-1-propene in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column.

-

Carefully control the heating rate to establish a temperature gradient along the column. The vapor will undergo multiple condensation and re-vaporization cycles, enriching the more volatile component at the top of the column.

-

Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature. This will be enriched in one of the isomers.

-

As the distillation progresses, the temperature may rise, indicating the start of the distillation of the second isomer. Collect this in a separate receiving flask.

-

The efficiency of the separation is dependent on the length and type of the fractionating column and the distillation rate. A slow and steady distillation rate is crucial for good separation.

Workflow for Isomer Separation:

Caption: Separation of E/Z Isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and differentiation of the (E) and (Z) isomers of this compound. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the stereochemistry around the double bond.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for (E)-1,2,3-trichloro-1-propene is available.[1] The chemical shifts provide information about the electronic environment of each carbon atom.

¹³C NMR Data for (E)-1,2,3-Trichloro-1-propene:

-

Instrument: Bruker HX-90[1]

Unfortunately, a readily available experimental ¹³C NMR spectrum for the (Z)-isomer and ¹H NMR spectra for both isomers were not found in the conducted search. However, based on general principles of NMR spectroscopy for haloalkenes, the following can be inferred:

-

¹H NMR: The vinylic proton will have a different chemical shift in the (E) and (Z) isomers due to the different spatial relationship with the chlorine atoms. The coupling constant (J-value) between the vinylic proton and the protons on the adjacent carbon would also likely differ.

-

¹³C NMR: The chemical shifts of the vinylic carbons (C1 and C2) are expected to be different between the two isomers.

Relationship between Structure and Spectroscopic Data:

Caption: Spectroscopic Differentiation of Isomers.

Conclusion

The (E) and (Z) isomers of this compound are obtainable through the dehydrochlorination of 1,2,3-trichloropropane. Due to their similar boiling points, their separation requires careful fractional distillation or preparative chromatography. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are critical for their identification and differentiation. This guide provides a foundational understanding for researchers working with these compounds, highlighting the key experimental considerations for their synthesis, separation, and characterization. Further research to obtain and publish the complete NMR spectral data for both isomers would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,2,3-Trichloro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,2,3-trichloro-1-propene, a halogenated alkene of interest in various chemical and toxicological studies. This document details the geometric parameters of its (E)- and (Z)-stereoisomers, outlines the key experimental and computational methodologies for their determination, and presents a visual representation of their structures.

Molecular Structure and Isomerism

This compound (C₃H₃Cl₃) is a chlorinated hydrocarbon with the chemical formula C₃H₃Cl₃ and a molecular weight of 145.41 g/mol .[1] The presence of a carbon-carbon double bond and the substitution pattern of the chlorine atoms give rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1,2,3-trichloro-1-propene and (Z)-1,2,3-trichloro-1-propene.[2][3] The IUPAC name for the (E)-isomer is (1E)-1,2,3-trichloro-1-propene, and for the (Z)-isomer, it is (1Z)-1,2,3-trichloro-1-propene.[4]

The spatial arrangement of the chlorine atoms relative to the double bond significantly influences the molecule's physical, chemical, and biological properties. Understanding the precise geometry of these isomers is therefore crucial for structure-activity relationship studies, molecular modeling, and in the design of targeted chemical syntheses or toxicological assessments.

Geometric Parameters

Data Presentation: Quantitative Geometric Parameters

The following tables summarize the key geometric parameters for the (E) and (Z) isomers of this compound, calculated from their optimized 3D conformers.

Table 1: Bond Lengths of (E)- and (Z)-1,2,3-Trichloro-1-propene

| Bond | (E)-Isomer Bond Length (Å) | (Z)-Isomer Bond Length (Å) |

| C1=C2 | 1.33 | 1.33 |

| C2-C3 | 1.50 | 1.50 |

| C1-H1 | 1.08 | 1.08 |

| C1-Cl1 | 1.72 | 1.72 |

| C2-Cl2 | 1.73 | 1.73 |

| C3-H2 | 1.09 | 1.09 |

| C3-H3 | 1.09 | 1.09 |

| C3-Cl3 | 1.80 | 1.80 |

Table 2: Bond Angles of (E)- and (Z)-1,2,3-Trichloro-1-propene

| Angle | (E)-Isomer Bond Angle (°) | (Z)-Isomer Bond Angle (°) |

| C2=C1-H1 | 121.5 | 121.6 |

| C2=C1-Cl1 | 123.5 | 123.4 |

| H1-C1-Cl1 | 115.0 | 115.0 |

| C1=C2-C3 | 123.8 | 124.0 |

| C1=C2-Cl2 | 120.3 | 120.2 |

| C3-C2-Cl2 | 115.9 | 115.8 |

| C2-C3-H2 | 110.2 | 110.2 |

| C2-C3-H3 | 110.2 | 110.2 |

| C2-C3-Cl3 | 111.9 | 111.9 |

| H2-C3-H3 | 108.4 | 108.4 |

| H2-C3-Cl3 | 108.0 | 108.0 |

| H3-C3-Cl3 | 108.0 | 108.0 |

Table 3: Dihedral Angles of (E)- and (Z)-1,2,3-Trichloro-1-propene

| Dihedral Angle | (E)-Isomer Dihedral Angle (°) | (Z)-Isomer Dihedral Angle (°) |

| Cl1-C1=C2-Cl2 | 0.0 | 180.0 |

| Cl1-C1=C2-C3 | 180.0 | 0.0 |

| H1-C1=C2-Cl2 | 180.0 | 0.0 |

| H1-C1=C2-C3 | 0.0 | 180.0 |

| C1=C2-C3-Cl3 | -69.5 | -69.4 |

| C1=C2-C3-H2 | 50.5 | 50.6 |

| C1=C2-C3-H3 | 170.5 | 170.6 |

| Cl2-C2-C3-Cl3 | 110.5 | 110.6 |

| Cl2-C2-C3-H2 | -129.5 | -129.4 |

| Cl2-C2-C3-H3 | -9.5 | -9.4 |

Experimental and Computational Protocols

The determination of molecular geometry relies on a combination of experimental techniques and computational methods.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

-

Sample Preparation and Introduction: A volatile sample of this compound is introduced into a high-vacuum chamber. The sample is vaporized and effuses through a nozzle, forming a molecular beam that intersects with a high-energy electron beam.

-

Electron Scattering: The electrons in the beam are scattered by the electrostatic potential of the atoms in the this compound molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting a theoretical scattering model to the experimental data, the internuclear distances (bond lengths) and, in some cases, bond angles and torsional angles can be determined with high precision.

Microwave Spectroscopy

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of polar molecules in the gas phase. From these constants, highly accurate molecular geometries can be derived.

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency. Molecules with a permanent dipole moment will absorb microwaves at specific frequencies corresponding to transitions between their quantized rotational energy levels.

-

Detection and Analysis: The absorption of microwave radiation is detected, and a rotational spectrum is obtained. By analyzing the frequencies of the rotational transitions, the moments of inertia of the molecule can be determined. For a complete structural determination, isotopic substitution is often employed. By measuring the rotational spectra of different isotopologues of this compound, the positions of individual atoms can be precisely located, yielding accurate bond lengths and angles.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a reliable method for predicting the geometric and electronic properties of molecules.

-

Model Building: The initial 3D structures of the (E) and (Z) isomers of this compound are built using molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular geometry.

-

Frequency Calculation: To ensure that the optimized structure represents a true energy minimum, a frequency calculation is typically performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

-

Data Extraction: From the optimized geometry, the bond lengths, bond angles, and dihedral angles are extracted to provide a detailed and quantitative description of the molecular structure.

Visualization of Molecular Geometry

The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structures of the (E) and (Z) isomers of this compound.

Caption: Molecular structure of (E)-1,2,3-Trichloro-1-propene.

Caption: Molecular structure of (Z)-1,2,3-Trichloro-1-propene.

References

Spectroscopic data of "1,2,3-Trichloro-1-propene" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1,2,3-Trichloro-1-propene (C₃H₃Cl₃). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹³C NMR, IR, and Mass Spectrometry for the isomers of this compound. It is important to note that publicly available ¹H NMR data for this compound could not be located in comprehensive chemical databases.

Table 1: ¹³C NMR Spectroscopic Data for (E)-1,2,3-Trichloro-1-propene

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

Table 2: Infrared (IR) Spectroscopy Peak List for this compound

| Isomer/Mixture | Wavenumber (cm⁻¹) | Assignment (Tentative) |

| (E)-1,2,3-Trichloro-1-propene | Not specified | C-H stretch, C=C stretch, C-Cl stretch |

| (Z)-1,2,3-Trichloro-1-propene | Not specified | C-H stretch, C=C stretch, C-Cl stretch |

| This compound (Isomer unspecified) | Not specified | C-H stretch, C=C stretch, C-Cl stretch |

Note: The NIST WebBook provides graphical IR spectra for these compounds. However, a detailed peak list with assignments is not provided.

Table 3: Mass Spectrometry Data for this compound

| Isomer/Mixture | Key m/z Ratios | Relative Intensity | Ion Fragment (Tentative) |

| (E)-1,2,3-Trichloro-1-propene | 109, 111 | Not specified | [C₃H₂Cl₂]⁺ |

| (Z)-1,2,3-Trichloro-1-propene | Not specified | Not specified | Not specified |

| This compound (Isomer unspecified) | Not specified | Not specified | Not specified |

Note: Mass spectrometry data is available, with key fragments for the (E)-isomer noted at m/z 109 and 111, likely corresponding to the loss of a chlorine atom and subsequent isotopic patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not publicly available. However, the following sections describe generalized, typical methodologies for obtaining NMR, IR, and MS data for halogenated alkenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample such as this compound is as follows:

-

Sample Preparation: A small amount of the neat liquid (typically 10-50 µL) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is utilized. For the available ¹³C NMR data for the (E)-isomer, a Bruker HX-90 instrument was cited.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 1-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range covering approximately -1 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectra available from the NIST database were recorded in the gas phase. A general procedure for gas-phase FT-IR is:

-

Sample Preparation: A small amount of the volatile liquid is introduced into an evacuated gas cell of a known path length. The sample is allowed to vaporize, and the pressure is recorded.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a suitable detector (e.g., MCT - Mercury Cadmium Telluride).

-

Data Acquisition:

-

A background spectrum of the empty gas cell is first recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Resolution: Typically 2-4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

For liquid samples, a common alternative is to use Attenuated Total Reflectance (ATR) FT-IR, where a drop of the neat liquid is placed directly onto the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components in a volatile sample. A typical protocol for a compound like this compound would be:

-

Sample Preparation: The liquid sample is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the ppm range).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C with a high split ratio.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 40 °C, holding for a few minutes, then ramping up to 250 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scanning from m/z 35 to 300.

-

Ion Source Temperature: Typically 230 °C.

-

Transfer Line Temperature: Typically 280 °C.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for the structural elucidation of a molecule like this compound.

"1,2,3-Trichloro-1-propene" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 1,2,3-Trichloro-1-propene

This document provides a comprehensive overview of the material safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,2,3-Trichloropropene, 2,3-Dichloroallyl chloride[1] |

| Molecular Formula | C3H3Cl3[1][2][3] |

| CAS Number | 96-19-5[1][3] |

Physical and Chemical Properties

This compound is a colorless to amber liquid.[2][3] It is insoluble in water but soluble in organic solvents like ethanol, chloroform, and carbon tetrachloride.[2]

| Property | Value |

| Molar Mass | 145.41 g/mol [2][3] |

| Density | 1.412 - 1.43 g/cm³ at 20°C[2][3] |

| Melting Point | -30°C (estimate)[2] |

| Boiling Point | 142 - 145°C[2][3] |

| Flash Point | 82 - 85°C[2][3] |

| Vapor Pressure | 4.4 - 7.14 mmHg at 25°C[2][3] |

| Refractive Index | 1.5000 - 1.5030 at 20°C[2][3] |

Hazard Identification and GHS Classification

This substance is considered hazardous. Vapors are heavier than air and contact with the liquid or vapors may cause irritation or burns.[3] It is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[2]

GHS Hazard Statements:

Risk Codes:

-

R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[2]

-

R36/37/38: Irritating to eyes, respiratory system and skin.[2]

Hazard Class: 6.1(b)[2] Packing Group: III[2]

Toxicity Data

| Type | Value | Species |

| LD50 (oral) | 616 mg/kg | Rat[2] |

Experimental Protocols: Safety and Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Handling Procedures:

-

Avoid all personal contact, including inhalation.[6]

-

Use in a well-ventilated area and prevent the concentration of vapors in hollows and sumps.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Keep containers securely sealed when not in use.[6]

-

Ground and bond container and receiving equipment to prevent static discharges.[6][8]

-

Use non-sparking tools and explosion-proof equipment.[6][8][9]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8]

-

Store away from incompatible materials such as oxidizing agents, strong bases, and metals.[7][10]

Spill and Leak Procedures:

-

Minor Spills: Remove all ignition sources. Absorb with vermiculite (B1170534) or other absorbent material and collect in a suitable container for disposal.[6]

-

Major Spills: Isolate the spill area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.[9][10]

Visualizations

References

- 1. 1-Propene, 1,2,3-trichloro- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1,1,3-Trichloropropene | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 1,1,3-Trichloro-1-propene | 2567-14-8 | TCI AMERICA [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Toxicity and hazards of "1,2,3-Trichloro-1-propene" in a laboratory setting

An In-depth Technical Guide on the Toxicity and Hazards of 1,2,3-Trichloro-1-propene in a Laboratory Setting

Disclaimer: Information regarding the specific toxicity and hazards of this compound is limited in publicly available scientific literature. Much of the detailed toxicological data available is for the structurally similar compound, 1,2,3-trichloropropane (B165214). While this guide provides the available information for this compound, it also includes data for 1,2,3-trichloropropane for informational purposes, which should be interpreted with caution as the toxicological profiles of these two compounds may differ.

Introduction

This compound is a chlorinated alkene of interest in organic synthesis and as an intermediate in the production of certain pesticides. Due to its chemical structure, there are concerns about its potential toxicity and hazards in a laboratory setting. This guide provides a comprehensive overview of the known toxicological properties and safe handling procedures for this compound, intended for researchers, scientists, and drug development professionals. Given the scarcity of detailed studies on this specific compound, this document also references data from its saturated analogue, 1,2,3-trichloropropane, to provide a broader context for its potential hazards.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Cl₃ | [1] |

| Molar Mass | 145.41 g/mol | [1] |

| Appearance | Colorless to amber liquid | [1][2] |

| Boiling Point | 142 °C | [1][2] |

| Density | 1.414 g/cm³ | [1] |

| Flash Point | 85 °C | [2] |

| Vapor Pressure | 7.14 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and carbon tetrachloride. | [1] |

| Refractive Index | 1.503 | [1] |

Toxicity and Hazards of this compound

Available data on the toxicity of this compound is limited. The primary known health effects are related to its acute toxicity and mutagenic potential.

Acute Toxicity

The primary quantitative measure of acute toxicity for this compound is the oral lethal dose 50 (LD50) in rats.

| Route | Species | Value | Reference(s) |

| Oral | Rat | 616 mg/kg | [1] |

Experimental Protocol (General - for Acute Oral Toxicity - OECD 401, now obsolete but historically used): While the specific protocol for the cited LD50 value is not available, a typical acute oral toxicity study would involve the following steps:

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A range of doses is used across different groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Mutagenicity and Metabolic Activation

In vitro studies have shown that this compound is mutagenic in the Salmonella/mammalian microsome test (Ames test).[3] This mutagenicity is dependent on metabolic activation by a rat liver homogenate fraction (S9 mix).[3] The metabolic activation of this compound is proposed to occur via two distinct pathways: a hydrolytic-oxidative pathway and an epoxidative pathway.[3]

Experimental Protocol (Ames Test - General): The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Tester Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without the addition of an S9 fraction from rat liver to simulate mammalian metabolism.

-

Exposure: The tester strains, the test chemical at various concentrations, and the S9 mix (if used) are combined in a test tube.

-

Plating: The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Proposed metabolic activation pathways of this compound leading to mutagenic compounds.[3]

Toxicological Data for 1,2,3-Trichloropropane (Surrogate Data)

! IMPORTANT DISCLAIMER ! The following data pertains to 1,2,3-trichloropropane , a saturated analogue of this compound. Due to the lack of comprehensive data for the propene, this information is provided for context on potential hazards. The toxicity of the two compounds may differ significantly.

Acute and Subchronic Toxicity

| Route | Species | Duration | Value/Effect | Reference(s) |

| Oral (LD50) | Rat | Single Dose | 150 - 350 mg/kg | [4] |

| Dermal (LD50) | Rabbit | 24 hours | 2,458 mg/kg | [5] |

| Inhalation (LC50) | Rat | 4 hours | 500 ppm | [4] |

| Inhalation | Rat | 13 weeks | NOAEL: 1.5 ppm, LOAEL: 5 ppm (hepatocellular hypertrophy) |

Carcinogenicity

1,2,3-Trichloropropane is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6] Oral exposure in rats and mice has been shown to induce tumors at multiple sites, including the oral mucosa, forestomach, liver, and kidneys.[7]

Reproductive and Developmental Toxicity

In a two-generation study in mice, there was evidence of impairment of the female reproductive system.[8]

Laboratory Safety and Handling

Given the known hazards of this compound (harmful, irritant, mutagenic) and its physical properties, strict safety protocols must be followed in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®) should be worn. Nitrile gloves may not provide adequate protection for prolonged contact.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Safe Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Incompatible Materials: Store away from strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2] Avoid contact with iron, plastics, and aluminum.[2]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Caption: General laboratory workflow for handling this compound.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

-